N-Isobutyl-3,5-dimethylaniline

説明

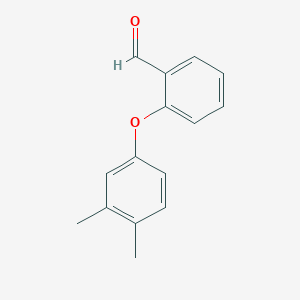

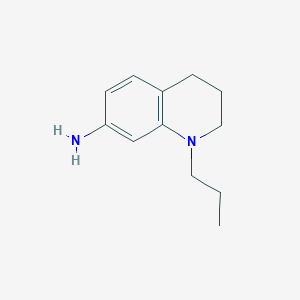

“N-Isobutyl-3,5-dimethylaniline” is a chemical compound with the empirical formula C12H19N . It is a derivative of aniline and contains a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .

Molecular Structure Analysis

“N-Isobutyl-3,5-dimethylaniline” has a molecular weight of 177.29 . The molecule consists of 19 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . It contains a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

Both N-methyl aniline and 3,5-dimethyl aniline show altered H-atom loss behavior compared to aniline, while no evidence for CH3 loss was found from either N-methyl aniline or N,N-dimethyl aniline . The exact chemical reactions involving “N-Isobutyl-3,5-dimethylaniline” are not specified in the search results.科学的研究の応用

Ultraviolet Relaxation Dynamics

- Scientific Field : Physical Chemistry

- Summary of Application : This research investigates the ultraviolet relaxation dynamics of gas-phase aniline, N,N-dimethylaniline, and 3,5-dimethylaniline following ultraviolet excitation at 250 nm .

- Methods of Application : The study was supported by ab initio coupled-cluster calculations evaluating excited state energies and the evolution of a range of excited state physical properties as a function of N–H bond extension .

- Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

Neural Oxidative Stress and Neurodevelopmental Toxicity

- Scientific Field : Toxicology

- Summary of Application : This research investigates the effects of 3,5-DMA and its metabolites on fetal neurite growth and brain development .

- Methods of Application : The study used in vitro cell cultures of primary cortical neurons to observe whether these compounds caused neuronal cytotoxicity and affected neurite structural development . With increasing concentrations of 3,5-DMA and its major metabolite 5-dimethylaminophenol (3,5-DMAP), reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased .

- Results or Outcomes : The study found that 3,5-DMA and its metabolites cause anomalies of the fetal central nervous system development through ROS production .

Dye Production

- Scientific Field : Industrial Chemistry

- Summary of Application : Dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

- Methods of Application : The specific methods of application are not provided in the search results .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the search results .

Curing of Polyester and Vinyl Ester Resins

- Scientific Field : Polymer Chemistry

- Summary of Application : Dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .

- Methods of Application : The specific methods of application are not provided in the search results .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the search results .

Pharmacokinetics and Haematotoxicities Study

- Scientific Field : Pharmacology

- Summary of Application : This research investigates the differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats .

- Methods of Application : The study quantitatively measured and semi-quantitatively estimated the plasma concentrations of aniline and its dimethyl derivatives after single oral doses of 25 mg/kg in rats using LC–tandem mass spectrometry .

- Results or Outcomes : The study found that the areas under the curve of unmetabolized (remaining) aniline and its dimethyl derivatives estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .

Dissociation Dynamics of Methylated Anilines

- Scientific Field : Physical Chemistry

- Summary of Application : This research investigates the dissociation dynamics of methylated anilines, including N-methyl aniline and 3,5-dimethyl aniline .

- Methods of Application : The study explores the ultrafast production of photofragments as a function of molecular structure . With the addition of time-resolved photoelectron spectroscopy, the photofragment appearance times are matched to excited state relaxation pathways .

- Results or Outcomes : The study provides evidence for a sequential excited state relaxation mechanism, potentially involving a valence-to-Rydberg decay mechanism .

Solvent Influence on Intramolecular Interactions and Aromaticity

- Scientific Field : Structural Chemistry

- Summary of Application : This research studies the intra- and intermolecular interactions of nitrobenzene, aniline, and meta and para nitroaniline in various solvation models .

- Methods of Application : The study uses theoretical density functional theory (B3LYP/6-31G**) to examine geometries, energies, hydrogen bonding between solutes and solvent molecules, atomic charges, and aromaticity .

- Results or Outcomes : The study provides an extensive description of the solvation of nitro and amino groups and the effect of solvation on mutual interactions between these groups in meta and para nitroanilines .

特性

IUPAC Name |

3,5-dimethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSIZODEBGAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268301 | |

| Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyl-3,5-dimethylaniline | |

CAS RN |

1021076-38-9 | |

| Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021076-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)

![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)

![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)